molecular formula C8H10BrNO2 B13879578 3-bromo-N-(furan-2-ylmethyl)propanamide

3-bromo-N-(furan-2-ylmethyl)propanamide

Cat. No.: B13879578
M. Wt: 232.07 g/mol
InChI Key: OOWYUDCXWYFVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(furan-2-ylmethyl)propanamide is an organic compound that belongs to the class of amides It features a bromine atom attached to the third carbon of the propanamide chain and a furan ring attached to the nitrogen atom via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(furan-2-ylmethyl)propanamide typically involves the following steps:

    Bromination: The starting material, propanamide, undergoes bromination to introduce a bromine atom at the third carbon position.

    Furan-2-ylmethylation: The brominated propanamide is then reacted with furan-2-ylmethylamine to form the desired product.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted amides, furanones, dihydrofuran derivatives, and biaryl compounds .

Scientific Research Applications

3-Bromo-N-(furan-2-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of bacterial growth or cancer cell proliferation. The furan ring and the bromine atom play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(furan-2-ylmethyl)benzamide
  • 2-Bromo-N-(furan-2-ylmethyl)acetamide
  • 3-Bromo-N-(furan-2-ylmethyl)butanamide

Uniqueness

3-Bromo-N-(furan-2-ylmethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the furan ring enhances its potential for various applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-bromo-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C8H10BrNO2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11)

InChI Key

OOWYUDCXWYFVPZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.